

6-Chloro-6-defluoro Ciprofloxacin-d8 CAS number 93106-58-2

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Compound of Interest

Compound Name: 6-Chloro-6-defluoro Ciprofloxacin-d8

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6-Chloro-6-defluoro Ciprofloxacin-d8: A Technical Guide

CAS Number: 93106-58-2 Chemical Name: 6-chloro-1-cyclopropyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

This technical guide provides an in-depth overview of **6-Chloro-6-defluoro Ciprofloxacin-d8**, a deuterated analog of a known Ciprofloxacin impurity. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its properties, analytical methodologies, and the biological context of its parent compound, Ciprofloxacin.

Introduction

6-Chloro-6-defluoro Ciprofloxacin-d8 is a stable isotope-labeled derivative of 6-Chloro-6-defluoro Ciprofloxacin, which is an impurity of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin. Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, for the detection and quantification of Ciprofloxacin and its metabolites or impurities in various biological matrices. The chloro-substitution in place of the fluoro group at the 6-position represents a key structural modification relevant in impurity profiling.

Physicochemical Properties

Quantitative data for **6-Chloro-6-defluoro Ciprofloxacin-d8** is primarily available from commercial suppliers of reference standards. The table below summarizes the key physicochemical properties.

Property	Value	Reference
CAS Number	93106-58-2 (for the unlabeled compound)	[1]
Molecular Formula	C ₁₇ H ₁₀ D ₈ ClN ₃ O ₃	
Molecular Weight	355.84 g/mol	
Appearance	Solid	
Purity	Typically ≥95% (as specified by suppliers)	[2]
Storage	Store at 2-8°C, protected from light	

Synthesis and Characterization

Synthesis: The synthesis of 6-Chloro-6-defluoro Ciprofloxacin typically involves the modification of a Ciprofloxacin precursor. One described method involves the nucleophilic substitution of the 6-fluoro group on a quinolone core with a chloride ion under alkaline conditions and elevated temperatures.[3] The deuterated piperazine ring is incorporated during the synthesis to produce the final d8 analog.

Characterization: Standard analytical techniques are employed to confirm the structure and purity of **6-Chloro-6-defluoro Ciprofloxacin-d8**. These include:

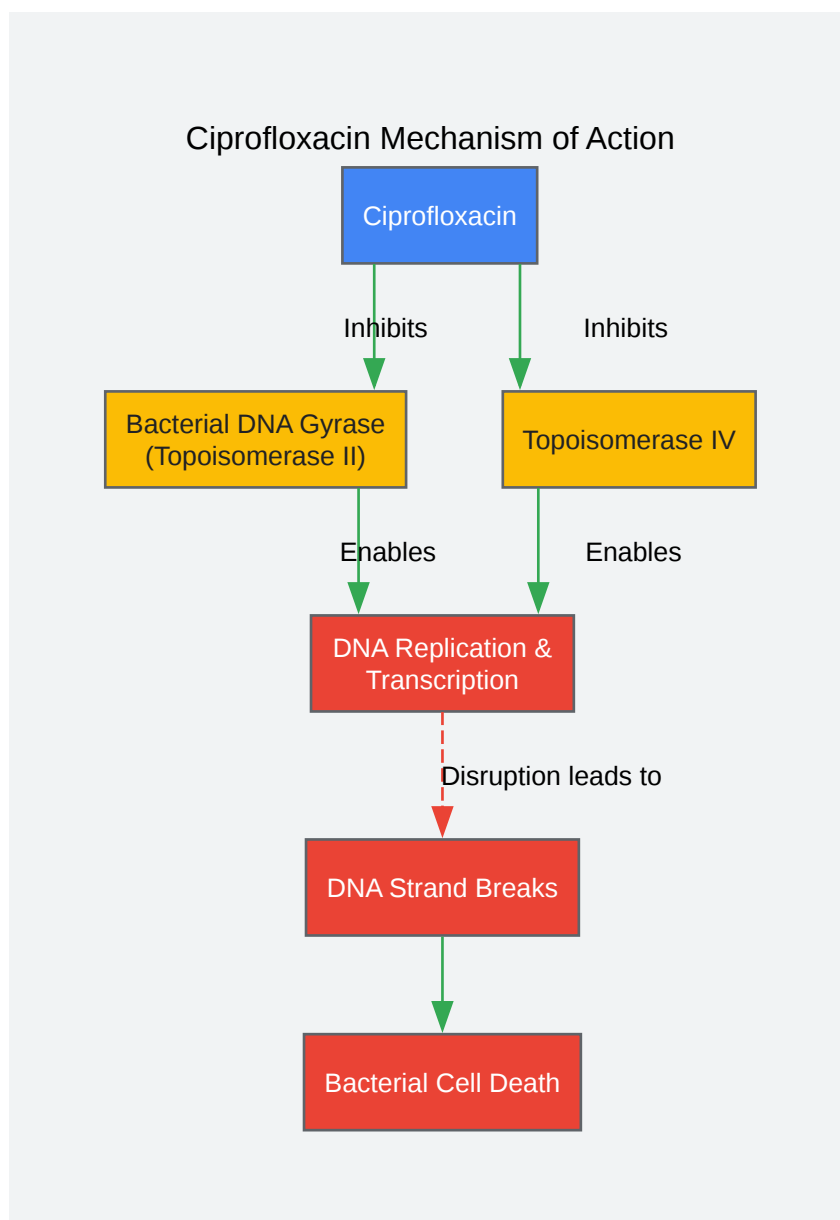
- **Mass Spectrometry (MS):** To confirm the molecular weight and isotopic enrichment.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To elucidate the molecular structure and confirm the positions of the deuterium atoms.

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
[4][5]

Mechanism of Action (Inferred from Ciprofloxacin)

The mechanism of action of 6-Chloro-6-defluoro Ciprofloxacin is inferred from its parent compound, Ciprofloxacin. Ciprofloxacin targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[6][7] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[8]

The following diagram illustrates the established signaling pathway for Ciprofloxacin's antibacterial activity.



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Caption: Ciprofloxacin's inhibitory action on DNA gyrase and topoisomerase IV.

Experimental Protocols

Detailed experimental protocols for studies involving Ciprofloxacin and its impurities are provided below. **6-Chloro-6-defluoro Ciprofloxacin-d8** would primarily be used as an internal standard in HPLC-MS methods.

HPLC Method for Impurity Profiling of Ciprofloxacin

This protocol is adapted from methods developed for the analysis of Ciprofloxacin and its related impurities.[4][9]

Objective: To separate and quantify Ciprofloxacin and its impurities, including 6-Chloro-6-defluoro Ciprofloxacin, in a drug substance.

Instrumentation and Materials:

- High-Performance Liquid Chromatograph (HPLC) with UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Phosphoric acid in water
- Mobile Phase B: Acetonitrile
- Diluent: Mobile Phase A
- Reference standards: Ciprofloxacin, 6-Chloro-6-defluoro Ciprofloxacin, and other known impurities
- **6-Chloro-6-defluoro Ciprofloxacin-d8** (as internal standard for LC-MS)

Procedure:

- Preparation of Solutions:
 - Prepare standard solutions of Ciprofloxacin and its impurities in the diluent at a concentration of approximately 0.1 mg/mL.
 - Prepare a sample solution of the Ciprofloxacin drug substance in the diluent at a concentration of approximately 1.0 mg/mL.
 - If using an internal standard for LC-MS, spike a known concentration of **6-Chloro-6-defluoro Ciprofloxacin-d8** into all standard and sample solutions.
- Chromatographic Conditions:

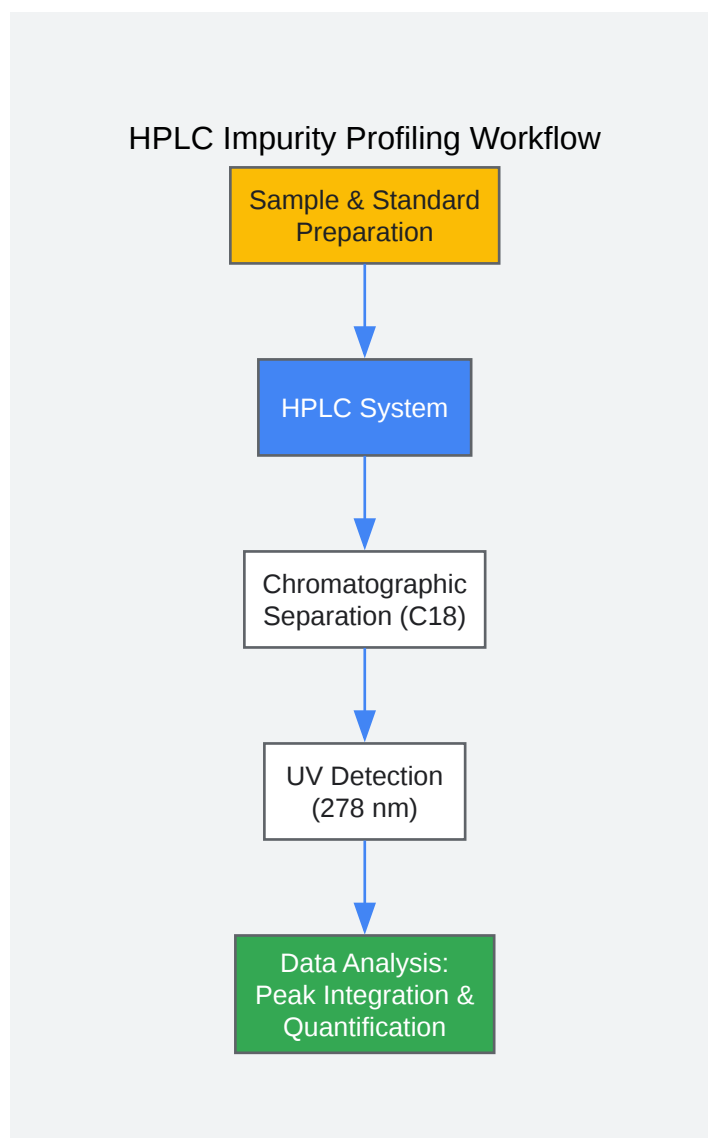
- Column: C18 (250 mm x 4.6 mm, 5 µm)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30°C
- Detection Wavelength: 278 nm
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	70	30
25	50	50
30	90	10

| 35 | 90 | 10 |

- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Identify the peaks based on the retention times of the reference standards.
 - Quantify the impurities based on the peak area relative to the Ciprofloxacin peak or using a calibration curve if absolute quantification is required.

The following diagram outlines the general workflow for this analytical method.



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Caption: Workflow for HPLC-based impurity analysis of Ciprofloxacin.

DNA Gyrase Inhibition Assay

This protocol is based on established methods to assess the inhibitory activity of compounds against bacterial DNA gyrase.[10]

Objective: To determine the in vitro inhibitory effect of a test compound on the supercoiling activity of E. coli DNA gyrase.

Instrumentation and Materials:

- E. coli DNA Gyrase
- Relaxed pBR322 DNA (substrate)
- 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA)
- Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
- Agarose gel electrophoresis system
- Ethidium bromide or other DNA stain
- Test compound (e.g., 6-Chloro-6-defluoro Ciprofloxacin) and positive control (Ciprofloxacin)

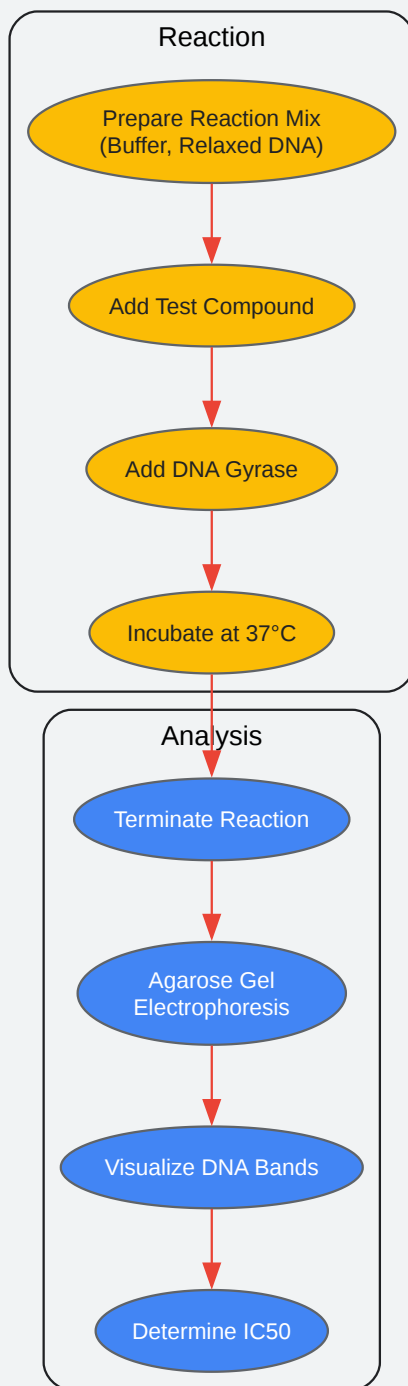
Procedure:

- Reaction Setup:
 - On ice, prepare reaction mixtures in microcentrifuge tubes containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water to the final reaction volume.
 - Add varying concentrations of the test compound or Ciprofloxacin to the respective tubes. Include a no-inhibitor control.
 - Initiate the reaction by adding E. coli DNA gyrase.
- Incubation:
 - Incubate the reaction mixtures at 37°C for 1 hour.
- Reaction Termination:
 - Stop the reaction by adding the stop buffer/loading dye.
- Agarose Gel Electrophoresis:
 - Load the samples onto a 1% agarose gel containing a DNA stain.

- Run the gel at a constant voltage until the dye front has migrated an adequate distance.
- Visualization and Analysis:
 - Visualize the DNA bands under UV light.
 - The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of an effective inhibitor. The concentration of the compound that inhibits 50% of the supercoiling activity (IC_{50}) can be determined.

The logical flow of this experiment is depicted below.

DNA Gyrase Inhibition Assay Workflow

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Caption: Experimental workflow for the DNA gyrase inhibition assay.

Conclusion

6-Chloro-6-defluoro Ciprofloxacin-d8 is a critical analytical tool for the accurate quantification of Ciprofloxacin and its related substances. While specific biological activity data for this deuterated analog is not extensively published, its structural similarity to Ciprofloxacin allows for inferred mechanisms of action and the application of established analytical and biochemical assays. The information and protocols provided in this guide serve as a comprehensive resource for researchers working with this compound and in the broader field of fluoroquinolone analysis and development.

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